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Compound of Interest

Compound Name: 1-Bromo-1-ethylcyclohexane

Cat. No.: B14745128

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-1-
ethylcyclohexane, a key intermediate in organic synthesis. Due to the limited availability of
published experimental spectra for this specific compound, this guide presents a combination
of predicted data based on established spectroscopic principles and comparative data from its
halogenated analogs, 1-chloro-1-ethylcyclohexane and 1-iodo-1-ethylcyclohexane. This
approach allows for a robust understanding of the expected spectral features for the
characterization of 1-Bromo-1-ethylcyclohexane.

Data Presentation

The following tables summarize the predicted and experimentally observed spectroscopic data
for 1-Bromo-1-ethylcyclohexane and its chloro and iodo analogs.

Table 1: *H NMR Spectroscopic Data (Predicted for 1-Bromo-1-ethylcyclohexane,
Experimental for Analogs)

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b14745128?utm_src=pdf-interest
https://www.benchchem.com/product/b14745128?utm_src=pdf-body
https://www.benchchem.com/product/b14745128?utm_src=pdf-body
https://www.benchchem.com/product/b14745128?utm_src=pdf-body
https://www.benchchem.com/product/b14745128?utm_src=pdf-body
https://www.benchchem.com/product/b14745128?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14745128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Chemical Shift . . .
Compound Multiplicity Integration Assignment
(3) ppm
Cyclohexyl H
1-Bromo-1- Y Y
~1.80-1.95 m 2H (axial, adjacent
ethylcyclohexane
to C-Br)
Cyclohexyl H
~1.60-1.75 m 2H (equatorial,
adjacent to C-Br)
Other cyclohexyl
~1.40 - 1.55 m 6H
H
~2.05 q 2H -CH2-CHs
~1.00 t 3H -CH2-CHs
Cyclohexyl H
1-Chloro-1- Y ) Y
1.75-1.65 m 4H (adjacent to C-
ethylcyclohexane
Cl)
Other cyclohexyl
1.55-1.40 m 6H
H
1.85 q 2H -CH2-CHs
0.95 t 3H -CHz2-CHs
Cyclohexyl H
1-lodo-1- y- y
~1.90-2.10 m 2H (axial, adjacent
ethylcyclohexane
to C-I)
Cyclohexyl H
~1.70 - 1.85 m 2H (equatorial,
adjacent to C-1)
Other cyclohexyl
~1.40 - 1.60 m 6H
H
~2.20 q 2H -CH2-CHs
~1.05 t 3H -CH2-CHs
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Table 2: 13C NMR Spectroscopic Data (Predicted for 1-Bromo-1-ethylcyclohexane,

Experimental for Analogs)

Compound Chemical Shift (6) ppm Assignment
1-Bromo-1-ethylcyclohexane ~70 C-Br
~35 -CH2-CHs
30 Cyclohexyl C (adjacent to C-
Br)
~25 Other cyclohexyl C
~23 Other cyclohexyl C
~10 -CH2-CHs
1-Chloro-1-ethylcyclohexane ~75 C-Cl
~33 -CH2-CHs
8 Cyclohexyl C (adjacent to C-
Cl)
~26 Other cyclohexyl C
~24 Other cyclohexyl C
~9 -CHz2-CHs
1-lodo-1-ethylcyclohexane ~50 C-l
~-38 -CH2-CHs
~32 Cyclohexyl C (adjacent to C-I)
~27 Other cyclohexyl C
~24 Other cyclohexyl C
~12 -CH2-CHs

Table 3: IR Spectroscopic Data (Predicted for 1-Bromo-1-ethylcyclohexane, Experimental for

Analogs)
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Wavenumber . .
Compound Intensity Assignment
(cm™)
1-Bromo-1- C-H stretch
2935, 2860 Strong
ethylcyclohexane (cyclohexane & ethyl)
1450 Medium C-H bend (CH2)
1380 Medium C-H bend (CHs)
680 Strong C-Br stretch
1-Chloro-1- C-H stretch
2930, 2855 Strong
ethylcyclohexane (cyclohexane & ethyl)
1445 Medium C-H bend (CH2)
1375 Medium C-H bend (CHs)
730 Strong C-Cl stretch
1-lodo-1- C-H stretch
2925, 2850 Strong
ethylcyclohexane (cyclohexane & ethyl)
1440 Medium C-H bend (CH2)
1370 Medium C-H bend (CHs)
650 Strong C-I stretch

Table 4: Mass Spectrometry Data (Predicted Fragmentation for 1-Bromo-1-ethylcyclohexane)
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miz Relative Intensity Assighment

[M]* (Molecular ion with 7°Br/

190/192 Moderate 81 isotopes)

161/163 High [M - C2Hs]*

111 Moderate [M - Br]*

83 High [CeH11]* (Cyclohexyl cation)
55 High [CaH7]*

29 High [C2Hs]*+

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs). The solution is then filtered into a 5 mm NMR tube.

« Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for acquiring both *H and
13C NMR spectra.

» 'H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a
good signal-to-noise ratio. A standard pulse sequence is used with a relaxation delay of 1-2
seconds.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with
singlets for each unique carbon atom. A larger number of scans is typically required
compared to *H NMR.

o Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and
baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal
standard (e.g., TMS).
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Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy

Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR
crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory is used.

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The
sample is then placed on the crystal, and the sample spectrum is acquired. Typically, 16-32
scans are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument's software automatically subtracts the background
spectrum from the sample spectrum to generate the final infrared spectrum.

Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion
source of the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation
and purification.

lonization: The sample molecules are bombarded with a high-energy electron beam (typically
70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier detects the separated ions, and the signal is processed to
generate a mass spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of

1-Bromo-1-ethylcyclohexane.
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Spectroscopic Characterization of 1-Bromo-1-ethylcyclohexane

Synthesis & Purification

Synthesis of 1-Bromo-1-ethylcyclohexane

Y

Purification (e.g., Distillation)

Spectroscopic Analysis

NMR Spectroscopy IR Spectroscopy
(*H and 3C) (ATR-FTIR)

Data Interpretation & [Structure Confirmation

Proton & Carbon Environment Functional Group Identification Molecular Weight & Fragmentation Pattern
(Chemical Shifts, Multiplicity, Integration) (C-H, C-Br bonds) (Molecular lon, Isotope Peaks)

Structure Confirmation of
1-Bromo-1-ethylcyclohexane

Click to download full resolution via product page
Caption: Workflow for the characterization of 1-Bromo-1-ethylcyclohexane.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14745128?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14745128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

